4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine typically involves multiple steps, starting with the construction of the pyrimidine core. One common approach is to start with a suitable pyrimidine derivative and introduce the difluoromethyl group through a difluoromethylation reaction
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The ethylsulfonyl group can be further oxidized to produce sulfonic acids or sulfates.
Reduction: : The difluoromethyl group can be reduced to difluoromethane or other derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Typical reagents include alkyl halides, amines, and organometallic compounds, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Sulfonic acids, sulfates, and other oxidized derivatives.
Reduction: : Difluoromethane and other reduced derivatives.
Substitution: : Various substituted pyrimidines with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its unique structure may interact with biological targets, making it useful in the study of enzyme inhibitors or receptor ligands.
Industry: : Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other pyrimidines or heterocycles with different substituents. These compounds may have similar applications but differ in their reactivity and biological activity.
List of Similar Compounds
4-(Difluoromethyl)pyrimidine
6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine
2-(ethylsulfonyl)pyrimidine
This detailed overview provides a comprehensive understanding of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-2-ethylsulfonylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N4O2S/c1-4-19-8(3)9(7-16-19)10-6-11(12(14)15)18-13(17-10)22(20,21)5-2/h6-7,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDVBQUZAKKLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)S(=O)(=O)CC)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.